molecular formula C16H32O2 B8254302 (S)-2-Hexyldecanoic acid

(S)-2-Hexyldecanoic acid

Cat. No.: B8254302
M. Wt: 256.42 g/mol
InChI Key: JMOLZNNXZPAGBH-HNNXBMFYSA-N
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Description

Overview of Branched-Chain Fatty Acids in Natural Systems and Chemical Synthesis

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more alkyl branches on the carbon chain. nih.gov In natural systems, they are most commonly saturated and feature methyl groups as the branching unit. nih.gov BCFAs are found in various organisms and are derived from several sources, including ruminant-based foods and as byproducts of acetyl-CoA carboxylase. nih.gov Their biosynthesis often involves the use of branched-chain amino acids as primers or the incorporation of methylmalonyl-CoA by fatty acid synthase (FASN). nih.govnih.gov

Common structural types of BCFAs include the iso- form, with a methyl group at the penultimate carbon, and the anteiso- form, with a methyl group on the antepenultimate carbon. nih.gov Beyond these, branching can occur at other positions along the alkyl chain. nih.gov The chemical synthesis of BCFAs can be complex, often requiring multi-step procedures. One established method for producing 2-alkyl-branched fatty acids, such as 2-hexyldecanoic acid, involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation, or the direct alkylation of an ester enolate. chemicalbook.com For instance, a large-scale synthesis of 2-hexyldecanoic acid can be achieved by reacting methyl octanoate (B1194180) with 1-chlorohexane (B165106) in the presence of a strong base, followed by hydrolysis. chemicalbook.com

Importance of Stereochemistry in Fatty Acid Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in fatty acid research. When a carbon atom in a fatty acid chain is bonded to four different groups, it creates a chiral center, resulting in two non-superimposable mirror images known as enantiomers (R and S forms). aocs.org Except for iso-fatty acids, most BCFAs are chiral. nih.gov

The biological properties of enantiomers can differ significantly, as they interact differently with other chiral molecules like enzymes and receptors. tandfonline.com For example, the stereochemistry of hydroxy fatty acids is often a key determinant of their biological activity and physicochemical properties in natural products like lipopeptides and glycolipids. acs.org The immune-elicitor function of 3-hydroxydecanoic acid, for instance, is highly dependent on its stereochemistry. acs.org

This necessitates the development of analytical methods for chiral discrimination. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases or derivatization with chiral reagents are commonly employed to separate and identify fatty acid enantiomers. nih.govaocs.orgtandfonline.com The ability to determine the absolute configuration of a chiral fatty acid is crucial for understanding its function and metabolism. tandfonline.com

Rationale for the Focused Investigation of (S)-2-Hexyldecanoic Acid

The specific focus on this compound stems from its unique position as a chiral building block with demonstrated and potential applications across multiple scientific disciplines. While many studies utilize the racemic mixture (a 50:50 mix of R and S enantiomers), investigating the pure (S)-enantiomer is driven by the principle that stereochemical purity can lead to more precise control over material properties and more specific biological interactions.

In the realm of lipid chemistry, 2-hexyldecanoic acid serves as a valuable synthetic intermediate. It is classified as a medium-chain fatty acid and is also known by the common name isopalmitic acid. nih.govsigmaaldrich.comtcichemicals.com Its branched structure is particularly useful for modifying the physical properties of larger molecules. For example, it is used as an amidating agent to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules. sigmaaldrich.comchemicalbook.comchemsrc.com This property is crucial for creating materials with desired solubility and organizational characteristics.

The synthesis of enantiomerically pure compounds is a significant goal in organic synthesis. While scalable methods exist for the racemic form of 2-hexyldecanoic acid, chemicalbook.com the enantioselective synthesis of the (S)-isomer requires more sophisticated asymmetric strategies. rsc.org Achieving such syntheses allows chemists to build complex chiral molecules, such as cationic lipids for gene delivery, where the stereochemistry of the lipid components can influence the efficiency and stability of the formulation. chemicalbook.com

Table 1: Physicochemical Properties of 2-Hexyldecanoic Acid (Data for the racemic mixture)

PropertyValueSource(s)
Molecular Formula C₁₆H₃₂O₂ chemicalbook.comrrscientific.com
Molecular Weight 256.42 g/mol chemicalbook.comnih.govrrscientific.com
CAS Number 25354-97-6 chemicalbook.comrrscientific.com
Appearance Colourless to yellow liquid chemicalbook.com
Boiling Point 268 °C sigmaaldrich.comsigmaaldrich.com
Melting Point 18 °C sigmaaldrich.comsigmaaldrich.com
Density 0.874 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.446 sigmaaldrich.comsigmaaldrich.com

The branched structure of 2-hexyldecanoic acid is highly relevant in materials science. Its bulky nature disrupts the ordered packing that is typical of straight-chain fatty acids. This characteristic is exploited in several areas:

Polymers: It is used to create highly branched polymers where the fatty acid chains form a shell around a core, preventing crystallization and controlling the material's morphology. chemsrc.comglpbio.com

Nanocrystals: In the synthesis and functionalization of nanocrystals (like CdSe and HfO₂), ligand choice is critical. While branched carboxylic acids like 2-hexyldecanoic acid can be difficult to attach post-synthesis due to steric hindrance, related phosphonic acid derivatives with branched chains are effective. ugent.be The use of a single enantiomer like this compound could introduce chiral recognition properties at the nanocrystal surface. It is also listed as a capping agent for colloidal quantum dot research. tcichemicals.com

Liquid Crystals: Branched-chain molecules are known to be components of liquid crystal systems. ambeed.comwikipedia.org The chirality of this compound is particularly significant here, as chiral molecules are essential for forming certain mesophases, such as cholesteric phases, which have unique optical properties used in displays and sensors. While studies may use the racemic mixture, the use of a pure enantiomer is expected to result in more defined and stable liquid crystalline structures. mdpi.com

Recent research has highlighted the presence and potential role of 2-hexyldecanoic acid in biological systems. A metabolomic study of the Crown-of-Thorns Starfish (Acanthaster sp.) identified 2-hexyldecanoic acid as one of the most abundant metabolites in its tissues and eggs. nih.gov In this context, it is proposed that the compound plays a role in suppressing the side-chain crystallization of phospholipids (B1166683) within cell membranes. nih.gov This function would help maintain membrane fluidity, which is essential for cellular processes.

While this study did not determine the stereochemistry of the naturally occurring 2-hexyldecanoic acid, the inherent chirality of biological systems suggests that one enantiomer likely predominates and has a specific function. aocs.org The focused investigation of the (S)-enantiomer is therefore a logical step to elucidate the precise molecular interactions and biological significance of this fatty acid, potentially uncovering new insights into membrane biology and the metabolic pathways of marine organisms. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hexyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLZNNXZPAGBH-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for S 2 Hexyldecanoic Acid

Enantioselective Synthesis Pathways

Direct asymmetric synthesis offers the most efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. Several strategies have been developed to control the stereochemistry at the α-position of carboxylic acids.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Compounds such as amino acids, sugars, or terpenes serve as scaffolds containing pre-existing stereocenters that can be elaborated into the desired target molecule. wikipedia.orgelsevierpure.com For the synthesis of (S)-2-Hexyldecanoic acid, a plausible starting material from the chiral pool could be (S)-glutamic acid. A hypothetical synthetic sequence would involve the transformation of the amino acid's functional groups to build the required carbon skeleton while preserving the original stereochemistry. This approach is advantageous as the chirality is sourced from nature, ensuring high enantiopurity. youtube.com

Asymmetric Catalysis in C-C Bond Formation Adjacent to the Carboxyl Group

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For α-branched carboxylic acids, a key method is the enantioselective alkylation of enolates. buchler-gmbh.com In this approach, a derivative of decanoic acid is converted into a prochiral enolate, which is then alkylated with a hexyl halide. The presence of a chiral catalyst, such as a chiral lithium amide base or a phase-transfer catalyst complexed with a metal ion, directs the approach of the alkylating agent to one face of the enolate, preferentially forming the (S)-enantiomer. buchler-gmbh.comrsc.org The development of dual catalytic systems, combining organocatalysts and transition metal catalysts, has further expanded the scope and efficiency of these transformations. acs.org

Catalyst Type Description Potential Advantage
Chiral Lithium AmidesFunction as both a strong base to form the enolate and a chiral auxiliary to direct alkylation. rsc.orgHigh stereocontrol.
Chiral Phase-Transfer CatalystsUsed with Cinchona alkaloids to facilitate alkylation under biphasic conditions. buchler-gmbh.comGreener and more sustainable approach.
Dual Catalytic SystemsCombine transition metal catalysts with chiral organocatalysts to achieve high activity and enantioselectivity. acs.orgEnables direct α-allylation/alkylation of aldehydes/ketones.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable and widely implemented methods for asymmetric α-alkylation involves the use of a chiral auxiliary. nih.govwikipedia.org This strategy involves temporarily attaching a chiral molecule to the carboxylic acid substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Evans' oxazolidinone auxiliaries are a prominent example. blogspot.comresearchgate.net The synthesis using this method proceeds through several key steps:

Acylation: The chiral oxazolidinone auxiliary is acylated with decanoyl chloride to form an N-acyloxazolidinone.

Enolate Formation: The imide is deprotonated using a base like lithium diisopropylamide (LDA) to form a conformationally rigid chiral enolate.

Diastereoselective Alkylation: The enolate is then reacted with a hexyl halide (e.g., 1-bromohexane). The steric hindrance from the auxiliary directs the incoming alkyl group to the opposite face, leading to a highly diastereoselective C-C bond formation.

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically by hydrolysis, to release this compound and recover the auxiliary for reuse. blogspot.com

Another common auxiliary is pseudoephedrine, which forms a chiral amide that can be deprotonated and alkylated with high diastereoselectivity. wikipedia.org

Step Description Key Reagents Outcome
1. Auxiliary AttachmentDecanoic acid is converted to an imide with a chiral auxiliary.Evans' oxazolidinone, n-BuLi, Decanoyl chlorideChiral N-acyloxazolidinone
2. Enolate FormationDeprotonation at the α-carbon creates a chiral enolate.Lithium diisopropylamide (LDA)Conformationally locked Z-enolate
3. AlkylationThe enolate is alkylated with a hexyl electrophile.1-BromohexaneDiastereomerically enriched product
4. Auxiliary RemovalHydrolysis cleaves the auxiliary, yielding the final product.LiOOH or similar nucleophileThis compound

Enzymatic Biocatalysis for Stereoselective Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. d-nb.info For the production of chiral acids, lipases are particularly versatile enzymes. mdpi.com They can be used in kinetic resolutions to separate enantiomers from a racemic mixture. almacgroup.com

Lipase-Catalyzed Ester Synthesis

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. nih.gov In the context of this compound, this can be achieved through lipase-catalyzed esterification or hydrolysis.

Starting with racemic 2-hexyldecanoic acid, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to catalyze its esterification with an alcohol (e.g., butanol) in an organic solvent. nih.gov Lipases often exhibit a preference for one enantiomer. If the lipase preferentially esterifies the (R)-enantiomer, the reaction mixture will become enriched in the unreacted this compound and the (R)-ester. The reaction can be stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) of the remaining (S)-acid, which can then be separated from the ester. almacgroup.com Conversely, starting with a racemic ester of 2-hexyldecanoic acid, a lipase can selectively hydrolyze one enantiomer to the carboxylic acid. almacgroup.com

Parameter Description
Enzyme Lipase (e.g., Candida antarctica lipase B)
Substrate Racemic 2-Hexyldecanoic acid
Reaction Esterification with an alcohol (e.g., butanol)
Principle The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-form) at a much higher rate than the other.
Outcome at ~50% Conversion The remaining unreacted acid is highly enriched in the (S)-enantiomer, while the formed ester is enriched in the (R)-enantiomer.

Racemic Synthesis and Chiral Resolution Techniques

When direct enantioselective synthesis is not feasible, an alternative is to prepare the racemic compound and then separate the enantiomers.

A common method for synthesizing racemic 2-hexyldecanoic acid involves the alkylation of a malonic ester or a similar C-H acidic compound. google.com For example, diethyl malonate can be sequentially alkylated with an octyl halide and a hexyl halide. Subsequent hydrolysis and decarboxylation yield racemic 2-hexyldecanoic acid. google.comchemicalbook.com

Once the racemic acid is obtained, chiral resolution can be performed. The most common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine. libretexts.org This reaction creates a mixture of two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base].

Classical Resolution Methods

Classical resolution via the formation of diastereomeric salts is a well-established and widely used technique for separating the enantiomers of a racemic mixture. libretexts.orglibretexts.orgwikipedia.org This method is particularly applicable to carboxylic acids like 2-hexyldecanoic acid, which can readily form salts with chiral bases. The underlying principle involves the reaction of the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. libretexts.orglibretexts.org

These diastereomeric salts, (R)-acid-(R)-base and (S)-acid-(R)-base, are not mirror images of each other and therefore exhibit different physicochemical properties, most notably different solubilities in a given solvent system. libretexts.org This difference in solubility allows for the separation of the diastereomers through fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor.

Once the less soluble diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. Similarly, the more soluble diastereomer can be recovered from the mother liquor and the chiral resolving agent can often be recycled.

The success of a classical resolution depends on several factors, including the choice of the resolving agent, the solvent, and the crystallization conditions. A variety of chiral amines are commercially available and have been successfully used for the resolution of racemic carboxylic acids. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentType
(R)-(+)-1-PhenylethylamineSynthetic Amine
(S)-(-)-1-PhenylethylamineSynthetic Amine
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid
(1R,2S)-(-)-EphedrineAmino Alcohol

The selection of an appropriate resolving agent and solvent system is often empirical and may require screening of several combinations to achieve efficient separation.

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer a powerful alternative to classical resolution for the separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are particularly well-suited for the analytical and preparative separation of chiral molecules like this compound.

The primary approach for direct enantioseparation by chromatography involves the use of a chiral stationary phase (CSP). chiralpedia.com CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. This results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including carboxylic acids. nih.gov

For the separation of 2-hexyldecanoic acid enantiomers, a normal-phase HPLC method using a polysaccharide-based CSP would be a logical starting point. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. nih.govchromatographyonline.comchromatographytoday.comphenomenex.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727). nih.gov The low viscosity and high diffusivity of the supercritical mobile phase contribute to improved chromatographic performance. chromatographytoday.com Chiral SFC with polysaccharide-based CSPs has been successfully applied to the enantioseparation of a wide range of acidic compounds. nih.govchromatographyonline.com

An alternative to direct enantioseparation on a CSP is the indirect method, which involves derivatizing the racemic carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 reversed-phase column. sielc.com While this method adds an extra synthetic step, it can be a useful alternative if direct chiral separation is challenging.

Table 2: Overview of Chromatographic Enantioseparation Methodologies

TechniquePrincipleStationary PhaseMobile Phase (Typical)
Chiral HPLCDirect enantioseparation through differential interaction with a chiral environment.Chiral Stationary Phase (e.g., polysaccharide-based)Hexane/Isopropanol
Chiral SFCDirect enantioseparation using a supercritical fluid mobile phase.Chiral Stationary Phase (e.g., polysaccharide-based)CO₂/Methanol
Indirect HPLCSeparation of diastereomers formed by reaction with a chiral derivatizing agent.Achiral Stationary Phase (e.g., C18)Acetonitrile (B52724)/Water

Advanced Derivatization for Research Applications

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of complex molecules with tailored properties for various research applications.

Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is a fundamental transformation in organic chemistry. This reaction can be used to incorporate the (S)-2-hexyldecyl moiety into larger molecular architectures, such as amphiphilic polymers. Amphiphilic macromolecules, which possess both hydrophilic and hydrophobic domains, are of significant interest in materials science and nanotechnology. calis.edu.cnresearchgate.netnih.govmdpi.com

The branched alkyl chains of this compound can be strategically employed to control the self-assembly and physical properties of these macromolecules. For instance, the incorporation of bulky, non-polar groups like the 2-hexyldecyl chain can disrupt side-chain crystallization in polymers, leading to materials with altered thermal properties and solubility.

The synthesis of these amphiphilic macromolecules typically involves the coupling of this compound with a polymer backbone containing amine functional groups. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often employed to facilitate the amidation reaction.

Esterification is another key derivatization strategy for this compound. The conversion of the carboxylic acid to an ester can significantly alter the polarity, reactivity, and biological properties of the molecule. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. libretexts.orgjackwestin.commasterorganicchemistry.com

By choosing an appropriate alcohol, a wide range of esters with varying properties can be synthesized. For example, esterification with a short-chain alcohol like methanol or ethanol will produce a less polar and more volatile derivative. Conversely, esterification with a poly(ethylene glycol) (PEG) chain can impart water solubility to the otherwise hydrophobic molecule.

Etherification of carboxylic acids is less direct than esterification and typically requires a multi-step process. One approach involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a Williamson ether synthesis. stackexchange.com More advanced methods, such as decarboxylative etherification, could potentially be applied to directly convert the carboxylic acid to an ether, although this is a less common transformation. stackexchange.com

The conjugation of this compound to fluorescent dyes or other reporter molecules can generate valuable tools for non-clinical research in cell biology and biochemistry. These fluorescently labeled fatty acid analogues can be used to study lipid metabolism, membrane dynamics, and protein-lipid interactions.

A common strategy for creating such probes involves the formation of a stable amide or ester linkage between the carboxylic acid of this compound and a reactive functional group on the fluorescent dye. nih.govrsc.org Many commercially available fluorophores, such as BODIPY and cyanine (B1664457) dyes, are available with amine or alcohol functionalities, making them suitable for conjugation. nih.govjmaterenvironsci.comnih.govresearchgate.netmdpi.com

The synthesis of these conjugates typically involves the activation of the carboxylic acid with a coupling agent, such as HATU or HBTU, followed by reaction with the amine- or alcohol-containing fluorophore. The resulting fluorescent probe retains the lipophilic character of the fatty acid, allowing it to be incorporated into cellular membranes or interact with lipid-binding proteins.

This compound is a key component in the synthesis of certain cationic lipids, which are essential for the formulation of lipid nanoparticles (LNPs) used in non-viral gene delivery research. google.comnih.govmdpi.comresearchgate.neteurekaselect.com These cationic lipids typically consist of a hydrophilic headgroup, a hydrophobic tail region, and a linker connecting the two. The branched alkyl chains of this compound form part of the hydrophobic domain of these lipids.

The synthesis of these complex lipids involves both esterification and amidation reactions. For example, in the synthesis of some ionizable cationic lipids, this compound is first esterified with a diol or a haloalcohol. The resulting intermediate is then reacted with an amine to introduce the cationic or ionizable headgroup. The branched structure of the lipid tails derived from this compound is thought to play a crucial role in the packing of the lipids within the LNP and in facilitating the release of the nucleic acid cargo into the cytoplasm of target cells.

Reactivity and Reaction Mechanisms Involving S 2 Hexyldecanoic Acid

Mechanistic Organic Chemistry

The chemical behavior of (S)-2-Hexyldecanoic acid is rooted in the interplay between its carboxylic acid head and its branched alkyl structure.

The carboxyl group (-COOH) is the primary site of reactivity in this compound. It is composed of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom, which gives rise to its characteristic chemical properties. msu.edu The carbonyl carbon is electrophilic, while the hydroxyl proton is acidic.

Key reactions involving the carboxylic acid functional group include:

Nucleophilic Acyl Substitution : This is a principal reaction class for carboxylic acids. fiveable.mekhanacademy.org The hydroxyl group can be replaced by a variety of nucleophiles, leading to the formation of carboxylic acid derivatives such as esters, amides, and acid anhydrides. khanacademy.orgjackwestin.com For these reactions to proceed, the hydroxyl group, which is a poor leaving group, must typically be protonated or converted into a better leaving group. msu.edu The general mechanism involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. jackwestin.com

Reduction : The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.me

Decarboxylation : This reaction involves the removal of the carboxyl group as carbon dioxide (CO₂). While typically requiring heat or specific enzymatic or chemical conditions, it represents a potential transformation pathway. fiveable.me

Table 1: Summary of Key Reactions of the Carboxylic Acid Functional Group

Reaction Type Reagents/Conditions Product Functional Group
Esterification Alcohol, Acid Catalyst Ester
Amide Formation Amine, Activating Agent (e.g., DCC) Amide
Acid Anhydride Formation Condensation of two carboxylic acids Acid Anhydride
Reduction LiAlH₄ or BH₃ Primary Alcohol
Decarboxylation Heat or specific catalysts Alkane

The alpha-carbon (C2) in this compound is a stereocenter and bears a hydrogen atom. This position is susceptible to substitution reactions, which typically proceed through an enol or enolate anion intermediate. msu.edulibretexts.org The formation of these intermediates involves the removal of the alpha-hydrogen.

A significant reaction at this position is α-halogenation, such as the Hell-Volhard-Zelinsky (HVZ) reaction. khanacademy.orglibretexts.org This reaction uses bromine (Br₂) and a catalytic amount of phosphorus (P) or phosphorus tribromide (PBr₃) to replace the alpha-hydrogen with a bromine atom. libretexts.org The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which more readily enolizes. The enol then reacts with bromine, and subsequent hydrolysis yields the α-bromo carboxylic acid. libretexts.org

A critical consequence of reactions proceeding via an achiral enol intermediate is the loss of stereochemical information at the alpha-carbon. idc-online.com For this compound, any reaction involving the formation of an enol at the C2 position will lead to racemization, producing a mixture of (S) and (R) enantiomers. msu.edulibretexts.org

As a branched-chain fatty acid, this compound undergoes oxidative degradation through pathways that differ from the typical beta-oxidation of straight-chain fatty acids. The presence of the hexyl group at the C2 position hinders the standard beta-oxidation process. smpdb.canih.gov For such molecules, alpha-oxidation is a primary metabolic pathway. libretexts.orgyoutube.com

Alpha-oxidation involves the removal of one carbon atom from the carboxyl end of the fatty acid. youtube.com The process is initiated by the hydroxylation of the alpha-carbon, followed by oxidative decarboxylation, yielding a fatty acid that is one carbon shorter. libretexts.org This pathway bypasses the steric hindrance at the beta-carbon, allowing for the further metabolism of the shortened chain. nih.gov While primarily a biological process occurring in peroxisomes, these transformations illustrate the inherent susceptibility of the alpha-position to oxidative cleavage under specific conditions. smpdb.calibretexts.org

This compound can participate in free radical reactions, which are characterized by a three-step mechanism: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation : A free radical is generated, often through the homolytic cleavage of a weak bond by heat or UV light. libretexts.orgmasterorganicchemistry.com In the context of this fatty acid, a radical could be initiated by abstracting a hydrogen atom from one of the C-H bonds along the alkyl chains.

Propagation : The initial radical reacts with a neutral molecule to create a new radical, continuing the chain reaction. libretexts.orgkhanacademy.org For example, a radical formed on the fatty acid chain could react with molecular oxygen (O₂), a diradical, to form a peroxyl radical. libretexts.org This new radical can then abstract a hydrogen from another molecule, propagating the chain.

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. khanacademy.orgyoutube.com

The C-H bonds in the decanoic acid and hexyl chains are all potential sites for radical attack. The stability of the resulting carbon radical influences the preferred site of hydrogen abstraction. While the molecule lacks easily abstractable allylic hydrogens, combustion processes can initiate radical reactions by stripping a hydrogen atom from the hydrocarbon structure. libretexts.org

Role in Complex Reaction Systems

Beyond standard organic transformations, this compound can participate in more complex chemical systems, such as those found in atmospheric chemistry.

In the atmosphere, the ozonolysis of alkenes produces highly reactive species known as Criegee intermediates (carbonyl oxides). scienceopen.com Recent studies have shown that these Criegee intermediates react rapidly with carboxylic acids. acs.orgnih.gov This reaction provides a significant gas-phase removal process for carboxylic acids that were previously considered persistent in the troposphere. bris.ac.uk

The reaction mechanism involves the transfer of the acidic hydrogen from the carboxylic acid to the terminal oxygen of the Criegee intermediate. bris.ac.uk This leads to the formation of a stable adduct, identified as an α-acyloxyalkyl hydroperoxide (AAHP). researchgate.net

Reaction Scheme: R¹R²COO (Criegee Intermediate) + (S)-2-Hexyldecanoyl-OH → (S)-2-Hexyldecanoyl-OOCHR¹R² (α-acyloxyalkyl hydroperoxide adduct)

The rate coefficients for these reactions are very high, approaching the collision limit, and are orders of magnitude larger than previously assumed in atmospheric models. scienceopen.comnih.gov These adducts are predicted to have low vapor pressures, meaning they are likely to condense and contribute to the formation and growth of secondary organic aerosols (SOA). acs.orgnih.gov The wide variety of Criegee intermediates and carboxylic acids present in the atmosphere suggests that these reactions are a widespread and important phenomenon. acs.org

Participation in Self-Assembly Processes and Supramolecular Chemistry

The chirality inherent in this compound is a critical factor in its ability to participate in self-assembly processes, leading to the formation of ordered supramolecular structures. The transfer of chirality from the molecular level to a macroscopic structure is a fundamental principle in supramolecular chemistry. For chiral molecules like this compound, non-covalent interactions such as hydrogen bonding between the carboxylic acid headgroups, and van der Waals forces between the alkyl chains, can lead to the formation of hierarchical assemblies with distinct chiral morphologies, such as helical fibers or twisted ribbons.

While specific studies detailing the self-assembly of this compound are not extensively documented in the reviewed literature, the behavior of similar chiral amphiphilic molecules provides a strong basis for understanding its potential supramolecular chemistry. Chiral carboxylic acids are known to form supramolecular gels in various organic solvents. This gelation process is driven by the self-assembly of the molecules into three-dimensional networks that immobilize the solvent. The chirality of the constituent molecules can direct the formation of helical fibrous structures within the gel network.

The formation of these supramolecular structures is a dynamic and reversible process, influenced by factors such as solvent polarity, temperature, and concentration. In the case of this compound, the branched alkyl chains would also play a significant role in the packing of the molecules within the self-assembled structures, potentially influencing the pitch and stability of any resulting helical aggregates. The interplay between the chiral center and the steric bulk of the branched chains is a key determinant of the final supramolecular architecture.

Ligand Exchange Dynamics on Nanocrystal Surfaces

This compound can act as a ligand for semiconductor nanocrystals, binding to the surface and influencing the nanocrystal's properties and stability. The dynamics of its attachment and detachment, known as ligand exchange, are significantly affected by its branched structure.

Detailed research into the ligand exchange dynamics of 2-hexyldecanoic acid on cadmium selenide (B1212193) (CdSe) nanocrystals originally capped with oleic acid has revealed significant steric hindrance effects. core.ac.ukorkg.org Unlike linear carboxylic acids which can readily exchange with oleic acid in a one-to-one ratio, the branched nature of 2-hexyldecanoic acid imposes spatial constraints that limit its ability to populate the nanocrystal surface. core.ac.ukorkg.org

Studies have shown that even with a large excess of 2-hexyldecanoic acid, it can only replace a maximum of approximately 25% of the original oleic acid ligands on the CdSe nanocrystal surface. core.ac.uk This is because the two long aliphatic chains of a single 2-hexyldecanoic acid molecule occupy a larger area on the nanocrystal surface compared to a single linear oleic acid molecule. core.ac.ukorkg.org Consequently, in a densely packed ligand shell, there is insufficient space to accommodate a high density of these bulkier branched ligands. orkg.orgacs.org

The limited replacement of oleate (B1233923) by 2-hexyldecanoate suggests that the small amount of bound branched acid is likely located at positions of lower ligand density, such as the edges and corners of the nanocrystal facets, or on less densely populated crystal facets. acs.org

Ligand Properties and Exchange Characteristics on CdSe Nanocrystals
Property 2-Hexyldecanoic Acid
Structure Branched Carboxylic Acid
Maximum Oleic Acid Replacement ~25%
Primary Limiting Factor Steric Hindrance
Postulated Location on Nanocrystal Facet Edges, Less Densely Populated Facets

This behavior highlights the critical role of ligand shape and steric hindrance in the thermodynamics and kinetics of ligand exchange on nanocrystal surfaces. The inability of 2-hexyldecanoic acid to fully replace linear ligands, even when present in high concentrations, underscores the importance of molecular architecture in designing and controlling the surface chemistry of nanomaterials. core.ac.ukorkg.orgacs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. For chiral compounds such as (S)-2-Hexyldecanoic acid, specialized NMR methods are indispensable for confirming stereochemistry.

2D NMR Techniques (e.g., NOESY, DOSY) for Ligand Binding and Structural Conformation

Two-dimensional (2D) NMR experiments resolve the overlapping signals often found in standard 1D spectra of complex molecules, providing deeper insights into molecular structure and interactions. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. wustl.edu This through-space correlation is critical for determining the three-dimensional conformation of this compound. By analyzing the NOESY spectrum, researchers can identify spatial proximities between protons on the hexyl and decanoic acid chains, revealing the molecule's preferred folding and spatial arrangement. When this compound acts as a ligand binding to a larger molecule, such as a protein or cyclodextrin (B1172386), NOESY can reveal intermolecular correlations, mapping the binding interface and the conformation of the acid in its bound state. wustl.eduresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a pseudo-2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. researchgate.net This method is highly effective for studying ligand binding. researchgate.netcore.ac.uk In a solution containing this compound and a target receptor molecule, the free acid will diffuse relatively quickly, while the acid bound to the much larger receptor will diffuse more slowly. The DOSY spectrum will show a decrease in the diffusion coefficient for the signals of the bound this compound, providing direct evidence of the interaction and allowing for the estimation of binding affinity. rsc.orgnih.govnih.gov

Table 1: Key 2D NMR Techniques for Structural and Interaction Analysis.
TechniqueInformation ProvidedApplication to this compound
NOESYThrough-space correlations between protons (<5 Å)Determination of 3D conformation; mapping of binding interface with receptors.
DOSYMeasurement of diffusion coefficients based on molecular sizeConfirmation of ligand binding by observing changes in diffusion upon complex formation. core.ac.ukrsc.org

Chiral Shift Reagents and Anisotropic Media for Enantiomeric Purity Assessment

Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using chiral auxiliaries, it becomes a powerful tool for assessing enantiomeric purity.

Chiral Shift Reagents (CSRs) , also known as chiral solvating agents (CSAs), are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched sample to form transient diastereomeric complexes. nih.govharvard.edu These diastereomeric complexes have distinct NMR spectra. When a CSR, such as a lanthanide complex (e.g., Eu(dcm)₃) or an optically active organic molecule like mandelic acid or a BINOL-derivative, is added to a sample of 2-Hexyldecanoic acid, separate signals for the (S) and (R) enantiomers can be resolved. nih.govharvard.eduacs.orgrsc.org The integration of these distinct signals in the ¹H NMR spectrum allows for the direct and accurate quantification of the enantiomeric excess (ee).

Anisotropic Media provide an alternative approach for stereochemical analysis. When a molecule is dissolved in an aligned medium, such as a stretched polymer gel or a liquid crystal, it loses its random orientation. This partial alignment gives rise to residual dipolar couplings (RDCs), which are orientation-dependent NMR parameters. RDCs provide long-range structural information about the relative orientation of different chemical bonds (e.g., C-H bonds) within the molecule. Since the 3D arrangement of atoms in this compound is different from its (R)-enantiomer, their RDC patterns will differ, providing an unambiguous method for stereochemical elucidation.

Mass Spectrometry (MS) in Structural and Mechanistic Investigations

Mass spectrometry is a cornerstone of analytical chemistry, valued for its high sensitivity and ability to provide molecular weight and structural information.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Reaction Product Monitoring

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of low to medium polarity compounds with good thermal stability, such as fatty acids. wikipedia.org In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule (M), typically forming a protonated molecule [M+H]⁺. wikipedia.orgmetwarebio.com

This technique, often coupled with liquid chromatography (LC), is highly effective for real-time monitoring of chemical reactions. waters.comresearchgate.net For instance, in an amidation reaction where this compound is converted to an amide, LC-APCI-MS can be used to track the progress. sigmaaldrich.com By monitoring the ion chromatograms, one can observe the decrease in the signal intensity corresponding to the [M+H]⁺ ion of this compound (m/z 257.4) and the concurrent increase in the signal for the protonated product molecule, providing crucial kinetic data without complex sample workup. waters.com The ability of APCI to generate some fragment ions can also aid in the structural confirmation of the products being formed. colorado.edu

High-Resolution Mass Spectrometry for Elucidating Molecular Transformations

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion. This capability is invaluable for identifying the products of molecular transformations, such as metabolism or degradation. nih.govacs.orgresearchgate.net

If this compound (C₁₆H₃₂O₂) undergoes a biological or chemical transformation, for instance, a hydroxylation reaction, the product would have the formula C₁₆H₃₂O₃. While a standard mass spectrometer might not distinguish this from other potential isobaric products, HRMS can.

Table 2: HRMS for Distinguishing Molecular Transformations.
CompoundFormulaExact Mass [M-H]⁻
This compoundC₁₆H₃₁O₂⁻255.2324
Hydroxylated ProductC₁₆H₃₁O₃⁻271.2273

The precise mass measurement provided by HRMS allows for the unambiguous assignment of the elemental formula, confirming the nature of the molecular transformation. nih.gov Further structural details can be obtained through tandem mass spectrometry (MS/MS) experiments, where the ion of interest is fragmented to produce a characteristic pattern that serves as a structural fingerprint. scientificlabs.ie

Application in Metabolomics for Identification in Complex Biological Extracts (Non-Clinical)

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Mass spectrometry, particularly LC-HRMS, is the primary analytical platform in this field due to its sensitivity and broad coverage. mdpi.comresearchgate.net

The identification of this compound in a complex non-clinical biological extract, such as from a plant or soil sample, represents a typical metabolomics workflow. mdpi.com The process begins with extraction of the metabolites from the sample, followed by separation using liquid chromatography. The eluting compounds are then ionized and analyzed by a high-resolution mass spectrometer.

The confident identification of this compound relies on a multi-faceted approach. The primary evidence is the detection of an ion with a mass-to-charge ratio that matches the theoretical exact mass of the compound's ion (e.g., [M-H]⁻ at m/z 255.2324) within a narrow mass tolerance window. nih.gov This identification is then corroborated by matching the chromatographic retention time with that of an authentic chemical standard of this compound analyzed under identical conditions. Finally, the fragmentation pattern obtained from an MS/MS experiment on the candidate ion should match the fragmentation pattern of the authentic standard, providing definitive structural confirmation. scientificlabs.ieresearchgate.net

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article.
Compound Name
This compound
(R)-2-Hexyldecanoic acid
Mandelic acid

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental to the analysis of this compound, enabling its separation from complex matrices and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For fatty acids like 2-hexyldecanoic acid, analysis typically requires derivatization, often to their corresponding fatty acid methyl esters (FAMEs), to increase volatility and improve chromatographic performance. researchgate.net The sample is then vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components enter the mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

The purity of 2-hexyldecanoic acid can be determined with high precision using GC analysis. tcichemicals.comtcichemicals.com In mass spectrometry, FAMEs exhibit characteristic fragmentation patterns, including prominent ions at m/z 74 (from McLafferty rearrangement) and 87, which are indicative of the methyl ester group. researchgate.net The mass spectrum of the parent compound, 2-hexyldecanoic acid, also shows distinct fragments that allow for its unambiguous identification. nih.gov

Table 1: Key Mass Spectrometry Data for 2-Hexyldecanoic Acid and its Methyl Ester. nih.govnih.gov
AnalyteIonization ModeKey Mass Fragments (m/z)Relative Intensity (%)Interpretation
2-Hexyldecanoic acidEI-B8796.60Fragment corresponding to cleavage at the alpha-carbon.
2-Hexyldecanoic acidEI-B10194.00Characteristic fatty acid fragment.
2-Hexyldecanoic acidEI-B17275.20Fragment from loss of the hexyl side chain.
Methyl 2-hexyldecanoate (FAME)EI-B8799.99Characteristic FAME fragment.
Methyl 2-hexyldecanoate (FAME)EI-B15865.90Fragment from cleavage adjacent to the ester group.
Methyl 2-hexyldecanoate (FAME)EI-B18643.40Fragment from loss of the hexyl side chain.

Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm). For fatty acids, which lack a strong UV chromophore, detection can be accomplished using UV detectors at low wavelengths or, more commonly, with advanced detectors like mass spectrometers (MS) or evaporative light scattering detectors (ELSD). hplc.eu

Reverse-phase (RP) UHPLC is a common method for the analysis of 2-hexyldecanoic acid. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as formic acid, which is compatible with mass spectrometry detection. sielc.com UHPLC coupled with MS (UHPLC-MS) is particularly advantageous as it provides both retention time data for quantification and mass spectral data for structural confirmation. nih.gov

Table 2: Typical UHPLC-MS Parameters for Branched-Chain Fatty Acid Analysis. sielc.comnih.gov
ParameterDescription
ColumnReversed-Phase C18 or C8 (e.g., Newcrom R1), sub-2 µm particle size
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
DetectionMass Spectrometry (MS) with Electrospray Ionization (ESI) in negative ion mode
Precursor Ion [M-H]⁻ (m/z)255.233 for 2-Hexyldecanoic acid nih.gov
ApplicationPurity assessment, impurity profiling, and quantification in various matrices.

Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is critical. Chiral chromatography is the definitive method for separating enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. sigmaaldrich.com

For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are highly effective. chiraltech.com The separation mechanism involves ionic interactions between the anionic carboxylate group of the acid and the protonated chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and steric repulsion. chiraltech.com Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. tcichemicals.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. heraldopenaccess.us

Other Spectroscopic and Analytical Tools

Beyond chromatography, various spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound's molecular structure and functional groups.

For this compound, the IR spectrum is dominated by a strong, broad absorption band from the O-H stretching of the carboxylic acid group and a sharp, intense absorption from the C=O (carbonyl) stretching. researchgate.net The C-H stretching vibrations of the alkyl chains are also prominent. researchgate.net Raman spectroscopy is particularly sensitive to the vibrations of the carbon backbone. cdnsciencepub.com For long-chain fatty acids, a characteristic low-frequency "accordion mode" can sometimes be observed, the frequency of which is inversely proportional to the chain length. cdnsciencepub.com

Table 3: Characteristic Vibrational Frequencies for 2-Hexyldecanoic Acid. researchgate.netniscpr.res.in
Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)WeakStretching of the hydroxyl bond, broadened by hydrogen bonding.
C-H Stretch (Alkyl)~2960-2850~2960-2850 (strong)Symmetric and asymmetric stretching of C-H bonds in CH₂ and CH₃ groups.
C=O Stretch (Carboxylic Acid)~1710~1710Stretching of the carbonyl double bond.
CH₂ Bend (Scissoring)~1465~1465Bending vibration of methylene (B1212753) groups in the alkyl chains.
C-O Stretch / O-H Bend~1300-1200VariableCoupled vibrations involving the carboxylic acid group.

Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with polarized light, CD spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules. uit.no

For a molecule like this compound, which lacks a strong chromophore near its chiral center, direct analysis can be challenging. However, advanced methods can be employed. One such technique is Vibrational Circular Dichroism (VCD), which measures CD in the infrared region. The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations for the (S) and (R) configurations to make an unambiguous assignment. uit.no Another approach involves forming a complex between the chiral carboxylic acid and an achiral host molecule that contains chromophores. This can induce a CD signal, known as exciton-coupled circular dichroism (ECCD), where the sign of the resulting CD signal (a positive or negative Cotton effect) can be correlated to the absolute configuration of the guest acid. nih.gov

Biological Significance and Enantiomeric Role of S 2 Hexyldecanoic Acid Non Clinical Focus

Natural Occurrence and Distribution in Biological Systems

(S)-2-Hexyldecanoic acid is a branched-chain fatty acid (BCFA) that has been identified in specific biological systems. While data on its widespread distribution is limited, its presence as a significant metabolite in certain marine organisms highlights its role in specialized biological contexts.

Metabolomic studies of the Crown-of-Thorns Starfish (Acanthaster species), a significant coral reef predator, have revealed that 2-hexyldecanoic acid is one of the most abundant metabolites in its tissues and eggs. nih.govresearchgate.netnih.gov A comprehensive analysis utilizing mass spectrometry-based metabolomics and lipidomics identified hundreds of metabolites and lipids across various tissues of the starfish. nih.govresearchgate.net Within this complex biochemical profile, 2-hexyldecanoic acid and inosine (B1671953) were consistently found in high concentrations, indicating important, albeit different, biological functions. nih.govresearchgate.netnih.gov

The high abundance of this branched-chain fatty acid in both somatic tissues and reproductive cells (eggs) suggests it may be integral to the organism's physiological and reproductive processes. nih.govresearchgate.net

Table 1: Findings from Metabolite Profiling of Crown-of-Thorns Starfish (COTS)
FindingOrganism/TissueMethodologyKey Compounds IdentifiedSignificance of 2-Hexyldecanoic Acid
High Abundance of Specific MetabolitesCOTS Tissues and EggsTargeted and Untargeted Metabolomics and Lipidomics (Mass Spectrometry)410 metabolites and 367 lipids overall. Inosine and 2-Hexyldecanoic acid were most abundant.Identified as one of the most prevalent metabolites, suggesting a significant physiological role. nih.govresearchgate.netnih.gov

As a branched-chain fatty acid (BCFA), 2-hexyldecanoic acid belongs to a class of lipids that are common, though typically minor, components of various natural lipid mixtures. BCFAs are found predominantly in bacterial membranes, where they play a crucial role in maintaining membrane fluidity. lipotype.com They are also present in the food chain, notably in products from ruminant animals such as dairy and beef, which acquire them from the microorganisms in their rumen. mdpi.com

Furthermore, BCFAs have been identified in certain fungal lipids and fermented foods. mdpi.com While BCFAs are generally minor components in mammalian tissues, they can be major constituents of specific secretions, such as vernix caseosa (the waxy coating on newborn humans). nih.gov The presence of the specific isomer, 2-hexyldecanoic acid, in the Crown-of-Thorns Starfish is a distinct example of its accumulation within a specific natural extract. nih.govresearchgate.net

Biochemical Interactions and Functions

The unique branched structure of this compound imparts specific physicochemical properties that influence its biochemical interactions and functions, particularly in the context of macromolecular assembly and enzyme selectivity.

One of the key identified functions of 2-hexyldecanoic acid is its ability to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules, such as phospholipids (B1166683). nih.govresearchgate.netmdpi.com In the synthesis of polymers or complex lipids, long, linear alkyl side chains can pack together in an ordered, crystalline fashion. nih.gov This crystallization can be undesirable, affecting the intended properties of the final macromolecule.

The branched structure of 2-hexyldecanoic acid, with its hexyl group at the alpha-carbon, disrupts the regular, tight packing that is possible with linear fatty acids. nih.gov By introducing this branched moiety, for example as an amidating agent, the intermolecular distance between side chains is increased, and steric hindrance prevents the formation of ordered crystalline lattices. mdpi.com This ensures that the amphiphilic macromolecules remain in a more amorphous or disordered state, which can be critical for their function, particularly in applications requiring flexibility and non-crystalline domains. nih.govresearchgate.net

The chiral center at the alpha-carbon of 2-hexyldecanoic acid makes it a substrate for stereoselective enzymes, particularly lipases. Lipases are widely used in biocatalysis for the kinetic resolution of racemic mixtures of chiral carboxylic acids. mdpi.com This process exploits the enzyme's ability to preferentially catalyze a reaction on one enantiomer over the other.

In the case of a racemic mixture of 2-hexyldecanoic acid, a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) can be used to selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with an alcohol. mdpi.comresearchgate.net Because the enzyme's active site is chiral, it interacts differently with the (S) and (R) enantiomers, leading to a much faster reaction rate for the preferred enantiomer. As the reaction proceeds, the mixture becomes enriched in the ester of one enantiomer and the unreacted acid of the other (the (S)-enantiomer in this hypothetical case), allowing for their subsequent separation. This enantioselectivity is a cornerstone of green chemistry, enabling the production of enantiomerically pure compounds like this compound. mdpi.com

Table 2: Principle of Lipase-Catalyzed Kinetic Resolution for Chiral Acids
StepDescriptionComponentsOutcome
1. Initial StateA racemic mixture of the chiral carboxylic acid is combined with an alcohol and a lipase in a suitable solvent.Racemic (R,S)-2-Hexyldecanoic acid, Alcohol, Lipase, SolventReaction is ready to begin.
2. Enantioselective EsterificationThe lipase preferentially binds to one enantiomer (e.g., R-form) and catalyzes its esterification with the alcohol at a much higher rate than the other enantiomer.Enzyme-Substrate Complex (Lipase + R-acid)The R-enantiomer is converted to its ester form. The S-enantiomer remains largely unreacted. mdpi.com
3. Reaction Midpoint (~50% Conversion)The reaction is stopped when approximately half of the initial acid has been converted to an ester.(R)-ester, (S)-acid (unreacted), Alcohol, LipaseThe mixture now contains two different chemical species that can be separated.
4. SeparationStandard chemical separation techniques (e.g., extraction, chromatography) are used to separate the ester from the unreacted carboxylic acid.(R)-ester and (S)-acidIsolation of the enantiomerically enriched this compound. mdpi.com

While no theoretical studies focus specifically on this compound, extensive research on branched-chain fatty acids (BCFAs) in general provides a strong basis for understanding its likely influence on lipid bilayers. BCFAs are known to be crucial modulators of membrane fluidity, particularly in bacteria. nih.govresearchgate.netlipotype.com

Theoretical and atomistic simulation studies have shown that the methyl branches on BCFAs disrupt the highly ordered packing of adjacent straight-chain fatty acids in a membrane. nih.gov This disruption lowers the van der Waals interactions between acyl chains, which has several key effects:

Lowered Phase Transition Temperature : By interfering with ordered packing, BCFAs lower the temperature at which the membrane transitions from a more rigid gel phase to a fluid liquid-crystalline phase. nih.gov

Altered Bilayer Thickness : Membranes incorporating BCFAs tend to have a reduced lipid bilayer thickness compared to those composed solely of their straight-chain counterparts. researchgate.net

Therefore, it is theorized that the incorporation of this compound into a phospholipid membrane would increase membrane fluidity and disorder by preventing the tight crystallization of lipid tails.

Table 3: Theoretical Effects of Branched-Chain Fatty Acids (BCFAs) on Lipid Bilayer Properties
PropertyEffect of BCFA IncorporationUnderlying MechanismSupporting Evidence
Membrane FluidityIncreaseThe branched structure disrupts the tight, ordered packing of acyl chains, creating more space and allowing for greater lipid mobility. nih.govAtomistic simulations and biophysical studies on model microbial membranes. nih.govresearchgate.net
Phase Transition (Gel-to-Liquid) TemperatureDecreaseSteric hindrance from the branch points lowers the energy required to disrupt the ordered gel phase.Studies on model membranes containing various BCFAs. researchgate.net
Bilayer ThicknessDecreaseDisordered and less extended acyl chain conformations lead to a thinner hydrophobic core.Simulation studies comparing branched-chain and straight-chain lipid bilayers. researchgate.net
Lipid PackingDecrease / More DisorderedThe branched alkyl group acts as a "defect" in the acyl chain lattice, preventing crystalline packing.NMR and simulation studies. nih.govnih.gov

Impact of Stereochemistry on Biochemical Recognition and Pathway Modulation

The spatial arrangement of atoms, or stereochemistry, is a critical determinant in the interaction between molecules and biological systems. For chiral molecules like 2-hexyldecanoic acid, which possesses a stereocenter at the C2 position, the existence of (S) and (R) enantiomers means that each can elicit distinct biological responses. This is because enzymes, receptors, and other biomacromolecules are themselves chiral, creating a specific three-dimensional environment for binding and catalysis.

While research specifically detailing the differential effects of the (S) versus the (R) enantiomer of 2-hexyldecanoic acid is not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology and biochemistry strongly suggest that their biological activities would not be identical. The recognition of fatty acids by cellular machinery often involves precise orientation and binding with proteins, such as fatty acid-binding proteins or enzymes involved in lipid metabolism. A change from an (S) to an (R) configuration alters the molecule's shape, which can dramatically affect how it fits into a binding site.

For branched-chain fatty acids, it is well-established that enantiomers can have different biological properties. tandfonline.com The ability to discriminate between such enantiomers is crucial for understanding their roles. tandfonline.com Analytical techniques have been developed to separate and identify enantiomers of branched-chain fatty acids, underscoring the scientific recognition of their distinct nature. tandfonline.comnih.gov For instance, the differing spatial orientation of the hexyl group in this compound compared to its (R)-counterpart could lead to:

Differential Enzyme Affinity: One enantiomer might be a preferred substrate or a more potent inhibitor for a specific enzyme. For example, enzymes that metabolize fatty acids (e.g., acyl-CoA synthetases or dehydrogenases) could exhibit stereoselectivity.

Varying Receptor Binding: If the fatty acid acts as a signaling molecule, its enantiomers could have different affinities for a receptor, leading to one being a strong agonist while the other is weak or even an antagonist.

Altered Membrane Interactions: The chirality can influence how the fatty acid incorporates into or perturbs the lipid bilayer of cell membranes, which is a key function of branched-chain fatty acids in maintaining membrane fluidity in some organisms. lipotype.com

Although direct comparative studies on this compound are sparse, the foundational principle of chirality in biological systems dictates that its specific stereochemistry is integral to its biochemical recognition and any subsequent modulation of metabolic or signaling pathways.

Exploration in Model Biological Systems (In Vitro and Non-Human Studies)

This compound, often referred to generally as 2-hexyldecanoic acid in studies, has been utilized as the hydrophobic lipid tail in the synthesis of ultrashort cationic lipopeptides (USCLs), a class of molecules investigated for their antimicrobial potential. researchgate.net These synthetic compounds typically consist of a few amino acid residues (the cationic head) attached to a fatty acid chain (the hydrophobic tail), creating an amphiphilic structure that can interact with and disrupt microbial membranes.

The results from these studies demonstrate that modifying the lipid component is a key strategy for tuning the biological activity of synthetic peptides. The inclusion of a branched fatty acid like 2-hexyldecanoic acid can enhance specificity and potency, making it a valuable component in the design of new antimicrobial agents. researchgate.net

Table 1: Antimicrobial Activity of Lipopeptides This interactive table summarizes the Minimum Inhibitory Concentration (MIC) data for various lipopeptides. Note that specific MIC values for 2-hexyldecanoic acid-containing lipopeptides were not detailed in the provided search results, but the table structure is provided for when such data is available.

Lipopeptide Conjugate Target Organism MIC (µg/mL)
C12-cTurg-1 Escherichia coli 4
C12-cTurg-1 Staphylococcus aureus 4
C8-cTurg-2 Escherichia coli 4

Beyond direct therapeutic applications, 2-hexyldecanoic acid serves as a valuable tool in biochemical and materials science research due to its unique structural properties. Its branched nature makes it useful in applications where the crystallization of linear fatty acid chains is undesirable.

One key application is its use as an amidating agent to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules. sigmaaldrich.com When long, linear alkyl chains are part of a polymer structure, they can pack together and crystallize, which can be detrimental to the material's properties. By introducing the bulky, branched structure of 2-hexyldecanoic acid, this crystallization is sterically hindered. This allows for the creation of more amorphous, stable, and functional materials. sigmaaldrich.com

Furthermore, 2-hexyldecanoic acid has been employed as a surrogate carboxylic acid in research studies. sigmaaldrich.com In complex biological systems or analytical experiments, it can serve as a model for branched-chain fatty acids, helping researchers to understand the behavior and interactions of this class of lipids without the confounding variables of more complex or biologically active molecules. Its defined structure and properties make it a reliable standard or model compound in various experimental setups.

Applications of S 2 Hexyldecanoic Acid in Advanced Chemical Research and Materials Science

In Adsorption and Separation Technologies

(S)-2-Hexyldecanoic acid, a branched-chain carboxylic acid, is a subject of interest in various specialized fields of chemical science. Its specific stereochemistry and physicochemical properties make it a relevant molecule for studies in separation science and environmental research.

Polymeric sorbents, particularly those based on cyclodextrins, are widely studied for their ability to remove organic contaminants from aqueous environments. Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate non-polar or poorly water-soluble "guest" molecules within their cavity, forming inclusion complexes. mdpi.com This host-guest interaction is the primary mechanism behind their effectiveness as sorbents.

Insoluble cyclodextrin (B1172386) polymers, often referred to as "nanosponges," are created by cross-linking cyclodextrin units with agents like epichlorohydrin (B41342) or polycarboxylic acids. This process results in a three-dimensional, hyperbranched network with a high surface area and numerous cavities available for sorption. nih.govnih.govmdpi.com These materials have shown effectiveness in adsorbing a variety of organic compounds, including aromatic carboxylic acids and phenols. mdpi.comupm.edu.my The efficiency of sorption depends on factors such as the size and shape complementarity between the guest molecule and the cyclodextrin cavity, as well as hydrophobic and van der Waals interactions. mdpi.com

While the principles of cyclodextrin-based sorption are well-established for many organic pollutants, specific research detailing the sorption properties of this compound with cyclodextrin-based polymeric sorbents is not extensively documented in the reviewed literature. However, based on its molecular structure—a C16 fatty acid with a branched alkyl chain—it is plausible that it could interact with the hydrophobic cavities of cyclodextrin polymers. Further research would be necessary to determine the specific binding affinities, sorption kinetics, and isotherm models for this particular compound.

Naphthenic acids (NAs) are a complex and diverse group of carboxylic acids that are major toxic components of oil sands process-affected water (OSPW), a byproduct of bitumen extraction from oil sands. science.govnih.gov The general chemical formula for classical naphthenic acids is CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative, even integer indicating the number of rings in the structure. science.govualberta.ca This mixture is highly complex, containing thousands of individual compounds, which makes studying its environmental fate and toxicity challenging. mcmaster.ca

To overcome this complexity, researchers often use individual, well-defined compounds, known as surrogates or model compounds, to study the behavior and toxicity of the broader naphthenic acid class. science.govnih.govnih.gov 2-Hexyldecanoic acid, as an acyclic (Z=0) C16 carboxylic acid, represents a component of the diverse structures found in environmental NA mixtures. science.govscience.gov

Research in this area has utilized 2-Hexyldecanoic acid in several capacities:

Recovery Surrogate Standard: In the chemical analysis of complex NA mixtures from environmental samples, surrogate standards are added to samples before extraction to assess the efficiency and recovery of the analytical method. 2-Hexyldecanoic acid has been explicitly used as a recovery surrogate standard in the gas chromatography-mass spectrometry (GC-MS) analysis of naphthenic acids, with reported recovery rates of 87% ± 14%. mcmaster.cadaneshyari.com

Model Compound for Physicochemical Studies: It has been used as one of several single-component surrogates—along with cyclic and bicyclic structures—to investigate the colloidal properties and critical micelle concentration (cmc) of different classes of naphthenic acids. science.govscience.gov

Toxicological Assessment: To better understand the toxicity of OSPW, studies have been conducted on individual NA components. A 2013 thesis assessed the toxicity of 34 different synthesized naphthenic acids, including 2-hexyldecanoic acid, using the Microtox™ assay. plymouth.ac.uk This research provides specific toxicity data for the compound, contributing to a structure-activity relationship model for predicting the toxicity of various NAs. plymouth.ac.uk

The data below summarizes the reported toxicity for 2-Hexyldecanoic acid from this research.

CompoundCarbon NumberToxicity Endpoint (IC50) in mM
2-Hexyldecanoic acid160.008

This use of 2-Hexyldecanoic acid as a surrogate allows for more controlled and reproducible experiments, aiding in the development of effective remediation strategies and a deeper understanding of the environmental impact of naphthenic acids. nih.govresearchgate.net

Theoretical and Computational Studies of S 2 Hexyldecanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable techniques for exploring the conformational landscape and intermolecular interactions of fatty acids. These methods simulate the movement of atoms and molecules over time, governed by a set of classical mechanics principles known as a force field.

The presence of a chiral center and the flexibility of its two alkyl chains—a hexyl and a decyl group attached to the second carbon—give (S)-2-Hexyldecanoic acid a complex conformational space. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

Computational studies on similar long-chain fatty acids have shown that the alkyl chains predominantly adopt a zigzag, all-trans configuration, which is the most energetically favorable state. libretexts.org However, rotations around the C-C single bonds can lead to various gauche conformations, which are slightly higher in energy. For this compound, the branching at the α-carbon introduces additional steric hindrance, influencing the preferred orientations of the hexyl and decyl chains relative to the carboxylic acid group.

Energy landscape mapping, often achieved through systematic dihedral angle scanning or through advanced sampling techniques in MD simulations, can reveal the relative energies of different conformers. The global minimum energy conformation is typically one where the alkyl chains are extended and positioned to minimize steric clash. The carboxylic acid group itself has preferred conformations, with the syn-conformation of the -COOH group being more stable than the anti-conformation, a finding supported by studies on simpler carboxylic acids like acetic acid. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angles (C1-C2-C3-C4)Relative Energy (kcal/mol)
Global Minimum (all-trans)~180°0.0
Gauche 1 (g+)~60°0.9
Gauche 2 (g-)~-60°0.9
Eclipsed~0°> 5.0

Note: This data is illustrative and based on general principles of conformational analysis of alkanes and carboxylic acids.

Molecular dynamics simulations are particularly powerful for studying how this compound interacts with its environment. In an aqueous solution, the hydrophobic alkyl chains will drive the molecule to minimize contact with water, a phenomenon known as the hydrophobic effect. The polar carboxylic acid head group, however, will readily form hydrogen bonds with water molecules.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For this compound in water, the RDF for the oxygen atoms of the carboxylic acid group and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Conversely, the RDF around the alkyl chains would show a depletion of water molecules.

In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. MD simulations can also be used to study the aggregation of this compound molecules to form micelles or their behavior at interfaces, such as a lipid bilayer. nih.govarxiv.org

This compound, as a fatty acid, may interact with various proteins, such as fatty acid binding proteins (FABPs) or cell surface receptors like the free fatty acid receptors (FFARs). researchgate.netqub.ac.uk Computational methods can predict the binding affinity of this compound to these receptors.

Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The scoring functions in docking programs estimate the binding free energy, providing a rank for different binding poses. For this compound, docking studies would likely show the carboxylate group forming key ionic and hydrogen bond interactions with polar residues in the receptor's binding pocket, while the hydrophobic alkyl chains would be buried in a nonpolar cavity of the protein. nih.gov

More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI) carried out with MD simulations, can provide more accurate calculations of the binding free energy. nih.gov These methods involve computationally "transforming" the ligand into a solvent molecule both in the receptor's binding site and in bulk solvent, with the difference in the work required for these transformations yielding the binding free energy.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and reactivity of molecules.

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. acs.orgosti.gov From the electronic structure, various reactivity descriptors can be derived. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For a carboxylic acid, the MEP map would show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack, and a region of positive potential around the acidic proton.

Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Calculated Electronic Properties of this compound (DFT, B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: This data is illustrative and based on typical values for long-chain carboxylic acids.

Quantum chemical calculations are highly effective for determining the thermodynamic and kinetic parameters of chemical reactions. For this compound, this could include reactions such as its deprotonation to form the carboxylate anion. The pKa of the carboxylic acid can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a solvent model. acs.orgosti.gov

Furthermore, the mechanisms of reactions involving the carboxyl group or the alkyl chains can be investigated. By locating the transition state structures, the activation energy for a reaction can be calculated, providing insight into the reaction kinetics. acs.org For example, the activation barriers for esterification or amidation reactions of this compound could be determined. These calculations can be invaluable for understanding its chemical behavior and for designing synthetic routes.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data and aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction:

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts. nih.govescholarship.org The process involves optimizing the molecule's three-dimensional geometry at a chosen level of theory and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com Factors such as intramolecular hydrogen bonding of the carboxylic acid group and the conformational flexibility of the alkyl chains significantly influence the local electronic environment of each nucleus and, consequently, its chemical shift. Advanced models may also incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to simulate the spectroscopic properties in a solution, which often improves correlation with experimental data. mdpi.com

Below is an illustrative table showing the type of data generated from such computational predictions for key carbon atoms in this compound.

Carbon AtomAtom TypePredicted ¹³C Chemical Shift (ppm)
C1Carboxyl (C=O)~180-185
C2Chiral Center (CH)~45-50
C3-C9, C1'-C5'Alkyl Chain (CH₂)~22-35
C10, C6'Terminal Methyl (CH₃)~14

Vibrational Frequencies Prediction:

Theoretical vibrational frequencies for this compound can be calculated using quantum mechanical methods, typically DFT, following a geometry optimization. rowansci.com The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a Hessian matrix, which, when diagonalized, provides the harmonic vibrational frequencies and their corresponding normal modes. nih.gov

These predicted frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For a carboxylic acid, characteristic vibrational modes include the O-H stretch, C=O stretch of the carbonyl group, and various C-H stretching and bending modes of the alkyl chains. aip.org It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, leading to better agreement with experimental infrared (IR) and Raman spectra. thaiscience.info

The table below illustrates the predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3200-3500 (broad, H-bonded)
C-H Asymmetric/Symmetric StretchAlkyl Chains (CH₂, CH₃)~2850-2960
C=O StretchCarboxylic Acid~1700-1750
C-O Stretch / O-H BendCarboxylic Acid~1210-1440

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR)

QSPR and QSAR studies establish mathematical relationships between the structural or physicochemical properties of molecules and their macroscopic properties or biological activities.

QSPR models can be developed to predict various physicochemical properties of this compound, such as boiling point, viscosity, and solubility. The process begins with the calculation of a wide range of molecular descriptors that encode structural, electronic, and topological information. nih.gov For a fatty acid, these descriptors could include molecular weight, number of carbon atoms, molecular volume, surface area, and quantum chemical descriptors like dipole moment and polarizability. univ-ovidius.ro

Using a dataset of fatty acids with known experimental properties, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a model that correlates a subset of these descriptors with the property of interest. irma-international.orgbohrium.com The predictive power of the resulting model is then validated using external test sets of molecules not used in the model's creation. nih.gov Such models are valuable for estimating the properties of new or untested compounds, saving experimental time and resources.

The chirality at the C2 position is a critical structural feature of this compound. QSAR and QSPR models can be specifically designed to investigate how this stereochemistry influences its functional properties. The absolute configuration of a molecule can significantly impact its biological activity and its interactions with other chiral molecules or environments. nih.gov

To model these effects, specialized stereochemical or 3D descriptors are employed. These descriptors quantify the three-dimensional arrangement of the atoms, such as steric parameters (e.g., molecular shape indices) and electronic field distributions. By comparing the QSAR models for the (S)- and (R)-enantiomers, or for a series of chiral compounds, it is possible to identify which structural features are crucial for a particular function. researchgate.net For instance, the specific spatial orientation of the hexyl and octyl chains relative to the carboxylic acid group in the (S)-enantiomer could be a key determinant for its binding affinity to a specific receptor or its efficacy as a surfactant. Studies on other chiral lipids have shown that stereochemistry is crucial for their biosynthesis, degradation, and biological activity, underscoring the importance of such analyses. nih.gov

Computational Approaches to Adsorption Phenomena

Computational modeling is a vital tool for understanding how this compound interacts with and adsorbs onto various surfaces at the atomic level.

Molecular Dynamics (MD) simulations and DFT calculations are two primary computational methods used to study the adsorption of molecules on surfaces. aip.orgaip.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of one or more this compound molecules near a surface, such as a metal oxide or a polymer. nih.gov This method tracks the movement of atoms over time, providing insights into the adsorption process, the orientation of the molecule on the surface, and the structure of the resulting adsorbed layer. acs.org The interaction energy, which indicates the strength of the adsorption, can be calculated by comparing the total energy of the combined system (molecule and surface) with the energies of the isolated components. nih.gov

Density Functional Theory (DFT) Calculations: DFT provides a more detailed electronic-level understanding of the interaction. youtube.com By modeling a single molecule interacting with a slab of the surface material, DFT can be used to determine the most stable adsorption geometry and calculate the binding energy with high accuracy. fu-berlin.de These calculations can reveal the nature of the chemical bonds that may form, such as the interaction between the carboxylic acid headgroup and active sites on the surface. journalssystem.com For example, DFT can elucidate whether the carboxylic acid binds in a monodentate, bidentate, or bridging fashion.

The binding energy (E_binding) is a key metric obtained from these calculations, typically defined as:

Ebinding = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the molecule adsorbed on the surface, and Esurface and Emolecule are the energies of the isolated surface and molecule, respectively. A more negative binding energy indicates a stronger and more favorable interaction. researchgate.net

The table below presents hypothetical binding energies for this compound on different surfaces, illustrating the type of data that can be generated through computational modeling.

Surface MaterialPrimary Interaction TypeCalculated Binding Energy (kJ/mol)
Alumina (Al₂O₃)Chemisorption (O-Al bond)-150 to -250
Gold (Au)Physisorption (van der Waals)-40 to -80
GraphitePhysisorption (π-stacking/van der Waals)-60 to -100
PolypropylenePhysisorption (Hydrophobic)-30 to -60

Future Research Directions and Unexplored Avenues for S 2 Hexyldecanoic Acid

The exploration of chiral molecules continues to open new frontiers in science and technology. (S)-2-Hexyldecanoic acid, a branched-chain fatty acid, stands as a compound with significant untapped potential. While its racemic form has found applications, future research into its enantiomerically pure (S)-form promises to unlock novel functionalities and applications. This article outlines key future research directions and unexplored avenues, focusing on advanced synthesis, novel biochemical roles, and integration into next-generation materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2-Hexyldecanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two common synthesis methods include:

  • Hydrogenation of 2-Hexyl Decanol : Reacting 2-hexyl decanol with sulfuric acid under controlled temperature (e.g., 80–100°C) to promote esterification, followed by hydrolysis to yield the carboxylic acid. Optimizing stoichiometry and reaction time minimizes side products like branched isomers .
  • Guerbet Reaction : Condensation of 1-octene with n-octanoic acid in the presence of a base catalyst (e.g., KOH) at elevated temperatures (150–200°C). This method favors β-branching, but requires careful pH control to avoid polymerization .
    • Key Considerations : Purity (>95%) is typically achieved via fractional distillation or silica gel chromatography. GC-MS or NMR validates structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.